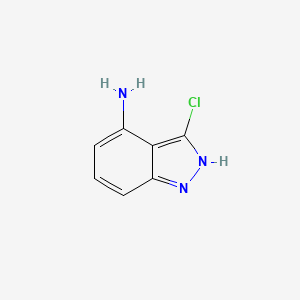

3-Chloro-1H-indazol-4-amine

Descripción general

Descripción

3-Chloro-1H-indazol-4-amine is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a pyrazole ring fused to a benzene ring. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-1H-indazol-4-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2,6-dichlorobenzonitrile with hydrazine hydrate under reflux conditions. This reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the indazole ring .

Industrial Production Methods: For large-scale production, the synthesis can be optimized to avoid the need for column chromatography. This involves using regioselective bromination followed by heterocycle formation with hydrazine, yielding the desired product in an isolated yield of 38-45% .

Análisis De Reacciones Químicas

Types of Reactions: 3-Chloro-1H-indazol-4-amine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents.

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Catalytic hydrogenation using palladium on carbon.

Major Products:

- Substituted indazoles with various functional groups depending on the nucleophile used.

- Oxidized or reduced derivatives of the parent compound.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

3-Chloro-1H-indazol-4-amine serves as a key building block in the synthesis of biologically active molecules, particularly kinase inhibitors. Its ability to inhibit tyrosine kinases makes it valuable in the development of therapeutic agents aimed at treating cancers and other diseases associated with aberrant cell signaling pathways. The compound demonstrates high solubility in polar solvents, suggesting good bioavailability, which is critical for drug development.

Anticancer Activity

A notable study highlighted the compound's anticancer properties through various assays. For instance, it was evaluated against multiple cancer cell lines using the methyl thiazolyl tetrazolium (MTT) assay. Results showed that this compound effectively inhibited cell viability in a concentration-dependent manner, with specific IC50 values indicating its potency against different cancer types .

Enzyme Inhibition Studies

In another study focusing on enzyme interactions, this compound was utilized to investigate its role as an inhibitor of specific enzymes involved in cancer progression. The results demonstrated significant inhibition rates, further supporting its application as a therapeutic agent .

Mecanismo De Acción

The biological activity of 3-Chloro-1H-indazol-4-amine is often related to its ability to interact with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. This interaction is facilitated by the indazole ring, which can form hydrogen bonds and hydrophobic interactions with the target protein .

Comparación Con Compuestos Similares

- 4-Chloro-1H-indazol-3-amine

- 7-Bromo-4-chloro-1H-indazol-3-amine

- 2,6-Dichloro-1H-indazole

Uniqueness: 3-Chloro-1H-indazol-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other indazole derivatives, it offers a different reactivity profile and potential for diverse applications in medicinal chemistry and material science .

Actividad Biológica

3-Chloro-1H-indazol-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the field of oncology and infectious diseases. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the indazole family, characterized by a five-membered ring structure containing nitrogen. The presence of the chlorine atom at the 3-position and an amino group at the 4-position contributes to its unique chemical reactivity and biological properties.

Antitumor Activity

Recent studies have shown that derivatives of this compound exhibit promising antitumor properties. For instance, a study reported that an indazole derivative demonstrated significant inhibitory effects against the K562 cell line, with an IC50 value of 5.15 µM. This compound was found to induce apoptosis in a dose-dependent manner by modulating the expression of apoptosis-related proteins such as Bcl-2 and Bax, thereby affecting cell cycle distribution favorably towards G0/G1 phase arrest .

Antimicrobial and Antiparasitic Activity

In addition to anticancer effects, this compound derivatives have shown potential as antimicrobial agents. One study focused on 3-chloro-6-nitro-1H-indazole derivatives, which exhibited significant antileishmanial activity against Leishmania major. Molecular docking studies indicated stable binding interactions with trypanothione reductase, a critical enzyme for the survival of the parasite .

Case Study 1: Antitumor Efficacy

A recent investigation evaluated various indazole derivatives for their antitumor efficacy. Compound 6o , related to this compound, was highlighted for its ability to induce apoptosis in K562 cells effectively. The study utilized Annexin V-FITC/PI assays to demonstrate increased apoptosis rates correlating with higher concentrations of the compound .

| Concentration (µM) | Apoptosis Rate (%) |

|---|---|

| 10 | 9.64 |

| 12 | 16.59 |

| 14 | 37.72 |

This data underscores the compound's potential as a low-toxicity anticancer agent.

Case Study 2: Antileishmanial Activity

Another study investigated novel derivatives of 3-chloro-6-nitro-1H-indazole for their antileishmanial properties. The findings revealed that these compounds could inhibit Leishmania major growth effectively, with molecular dynamics simulations confirming their stability in biological environments .

Research Findings Summary Table

Propiedades

IUPAC Name |

3-chloro-2H-indazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClN3/c8-7-6-4(9)2-1-3-5(6)10-11-7/h1-3H,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNLMMCOMDHTWKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NNC(=C2C(=C1)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10598307 | |

| Record name | 3-Chloro-2H-indazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10598307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54768-48-8 | |

| Record name | 3-Chloro-1H-indazol-4-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54768-48-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-2H-indazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10598307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.